

Pcsk9-IN-17 safety data sheet and handling precautions

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Compound of Interest

Compound Name: Pcsk9-IN-17

Cat. No.: B12397380

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Application Notes and Protocols: Pcsk9-IN-17

For Researchers, Scientists, and Drug Development Professionals

Safety Data and Handling Precautions for Pcsk9-IN-17

This section provides essential safety information for the small molecule PCSK9 inhibitor, **Pcsk9-IN-17**. All personnel handling this compound should be familiar with the following data and adhere strictly to the recommended handling procedures. This information is compiled from available safety data sheets and handling instructions for similar research-grade compounds.

Physical and Chemical Properties

Property	Value
Product Name	Pcsk9-IN-17
Synonyms	HY-153453
CAS Number	2455424-72-1[1][2]
Molecular Formula	C16H19N5OS[1][2]
Molecular Weight	329.42 g/mol [1][2]
Appearance	Solid
Purity	>98% (or as specified by supplier)
Solubility	Soluble in DMSO

Hazard Identification and Precautionary Measures

The toxicological properties of **Pcsk9-IN-17** have not been fully investigated. As with all research chemicals, it should be handled with caution. The following are general hazard statements and precautionary measures applicable to small molecule inhibitors of this nature.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)	грузовик	Warning	H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation (Category 2)	грузовик	Warning	H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362: Take off contaminated clothing and

wash before
reuse.

Serious Eye
Damage/Eye
Irritation
(Category 2A)

грузовик

Warning

H319: Causes
serious eye
irritation.

P280: Wear
protective
gloves/protective
clothing/eye
protection/face
protection.

P305+P351+P338: IF IN EYES:
Rinse cautiously
with water for
several minutes.
Remove contact
lenses, if present
and easy to do.
Continue rinsing.

Handling and Storage

Aspect	Protocol
Personal Protective Equipment (PPE)	Wear a laboratory coat, chemical safety goggles, and chemical-resistant gloves.
Engineering Controls	Handle in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures	Avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation.
Storage Conditions	Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the Certificate of Analysis for specific storage temperatures. [1] [2]
In case of Accidental Exposure	Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Application Notes

Pcsk9-IN-17 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[\[1\]](#)[\[2\]](#) PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a therapeutic strategy for hypercholesterolemia.[\[3\]](#)[\[4\]](#) These protocols provide a framework for the in vitro and cellular characterization of **Pcsk9-IN-17**.

In Vitro PCSK9-LDLR Binding Assay

This experiment aims to quantify the ability of **Pcsk9-IN-17** to inhibit the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).

Materials:

- Recombinant human PCSK9 protein
- Recombinant human LDLR-AB domain
- Assay buffer (e.g., PBS with 0.1% BSA)
- Coated microplate (e.g., streptavidin-coated for biotinylated LDLR or direct coating)
- Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
- Substrate for HRP (e.g., TMB)
- Stop solution (e.g., 1M H₂SO₄)
- **Pcsk9-IN-17**
- Plate reader

Protocol:

- Prepare a dilution series of **Pcsk9-IN-17** in assay buffer.
- Coat the microplate with either streptavidin followed by biotinylated LDLR-AB or directly with LDLR-AB. Wash unbound protein.
- Block non-specific binding sites with a suitable blocking buffer.
- Pre-incubate recombinant human PCSK9 with the various concentrations of **Pcsk9-IN-17** for 30-60 minutes at room temperature.
- Add the PCSK9/**Pcsk9-IN-17** mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
- Wash the plate to remove unbound PCSK9.
- Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.

- Wash the plate to remove the unbound detection antibody.
- Add the HRP substrate and incubate until color develops.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Calculate the IC50 value of **Pcsk9-IN-17** by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular LDL Uptake Assay

This assay determines the functional effect of **Pcsk9-IN-17** on the ability of liver cells to take up LDL from the surrounding medium.

Materials:

- HepG2 cells (or other suitable liver cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescently labeled LDL (e.g., Dil-LDL)
- Recombinant human PCSK9 protein
- **Pcsk9-IN-17**
- Fluorescence microscope or plate reader

Protocol:

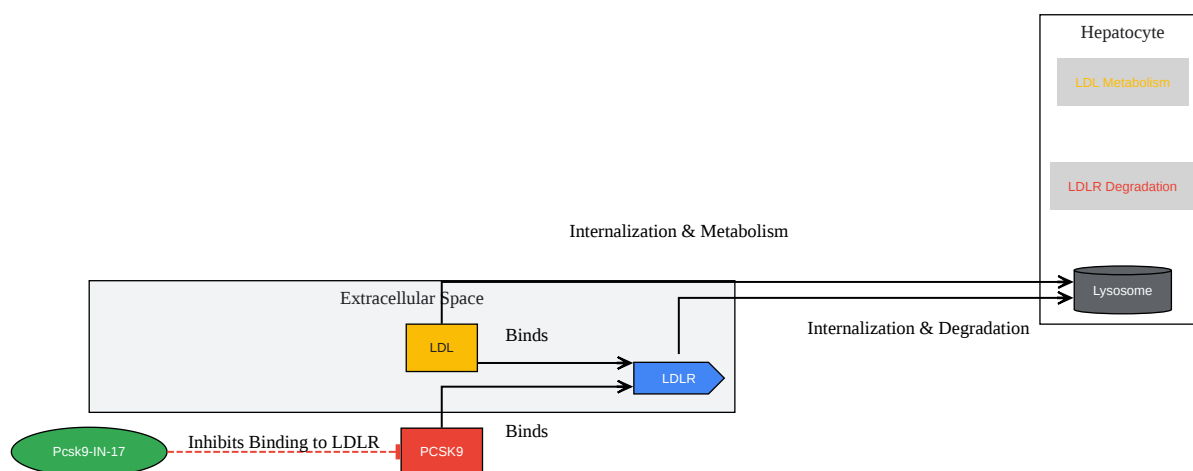
- Seed HepG2 cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.
- The following day, replace the culture medium with a serum-free medium.
- Treat the cells with recombinant human PCSK9 in the presence of varying concentrations of **Pcsk9-IN-17** for 4-6 hours. Include a control group with no PCSK9 and a group with PCSK9

but no inhibitor.

- Add fluorescently labeled LDL to the cells and incubate for 2-4 hours at 37°C.
- Wash the cells with PBS to remove unbound Dil-LDL.
- Quantify the cellular uptake of Dil-LDL using a fluorescence microscope or a fluorescence plate reader.
- Analyze the data to determine the concentration-dependent effect of **Pcsk9-IN-17** on restoring LDL uptake in the presence of PCSK9.

Visualizations: Signaling Pathways and Experimental Workflows

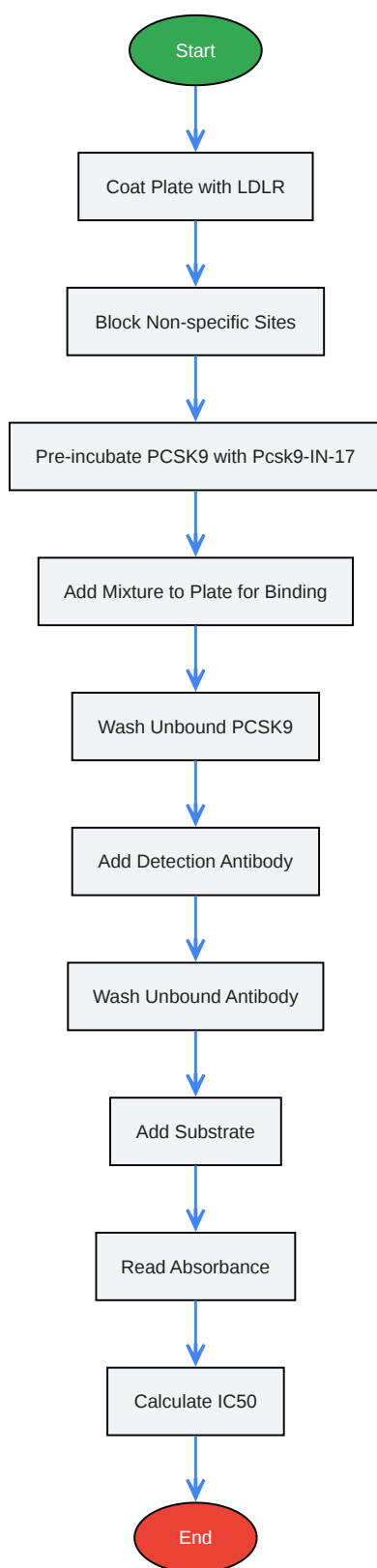
PCSK9 Signaling Pathway and Inhibition



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Caption: PCSK9 binds to LDLR, leading to its degradation and reduced LDL clearance. **Pcsk9-IN-17** inhibits this interaction.

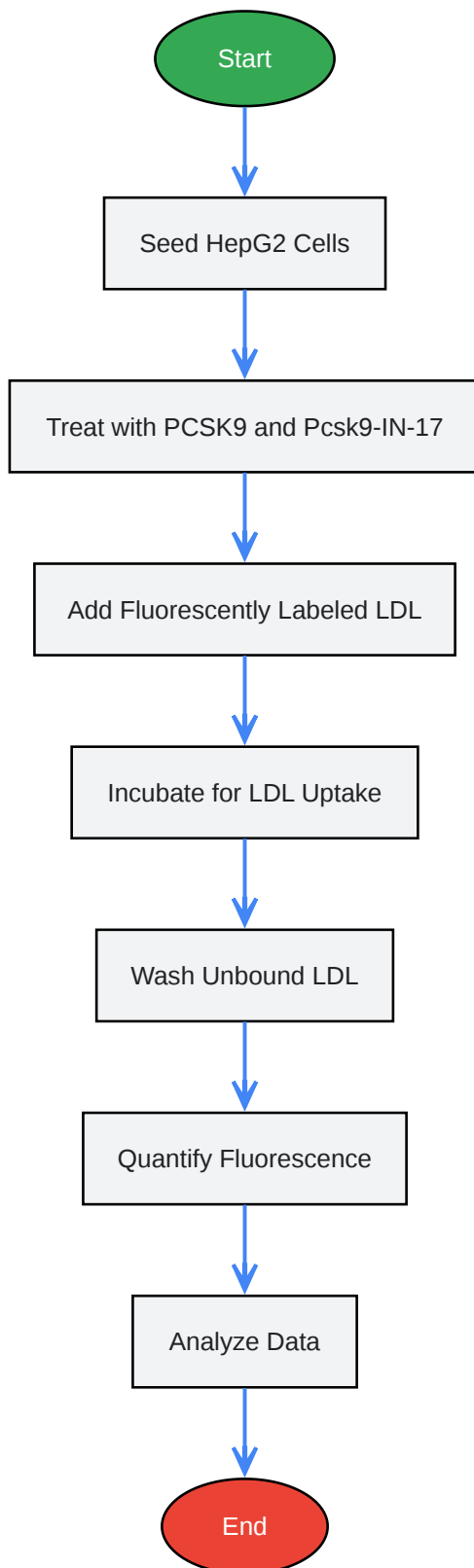
In Vitro PCSK9-LDLR Binding Assay Workflow



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Caption: Workflow for the in vitro PCSK9-LDLR binding inhibition assay.

Cellular LDL Uptake Assay Workflow



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